(But-3-yn-1-yl)cyclopropane

Description

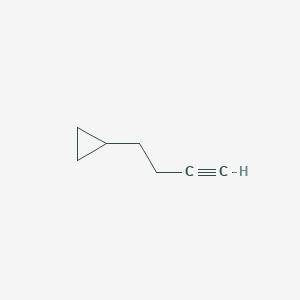

(But-3-yn-1-yl)cyclopropane is a cyclopropane derivative featuring a terminal alkyne substituent. Its structure consists of a cyclopropane ring attached to a but-3-yn-1-yl group, resulting in the molecular formula C₇H₁₀. The alkyne group (C≡C) introduces significant electronic and steric effects due to its linear geometry and high electron density. This compound is of interest in organic synthesis and materials science, where cyclopropane rings and alkynes are leveraged for their unique reactivity and strain-driven properties.

Key structural attributes:

- Cyclopropane ring: A highly strained three-membered carbon ring with bond angles of 60°, contributing to its reactivity.

- But-3-yn-1-yl substituent: A four-carbon chain with a triple bond between C3 and C4, attached to the cyclopropane at position 1.

Properties

Molecular Formula |

C7H10 |

|---|---|

Molecular Weight |

94.15 g/mol |

IUPAC Name |

but-3-ynylcyclopropane |

InChI |

InChI=1S/C7H10/c1-2-3-4-7-5-6-7/h1,7H,3-6H2 |

InChI Key |

HDBTYEOXYHHGQL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC1CC1 |

Origin of Product |

United States |

Preparation Methods

Intramolecular Alkylation and Cyclopropane Ring Formation

One of the classical and effective approaches to synthesize cyclopropane derivatives including alkynyl-substituted cyclopropanes is through intramolecular alkylation reactions involving active methylene compounds and epoxides or related precursors.

Mechanism : Active methylene compounds react with 2,3-epoxypropanes bearing a leaving group at the C-1 position, leading to cyclopropylcarbinols via a double displacement reaction. This can proceed either by initial displacement of the leaving group or by nucleophilic attack at the epoxide followed by rearrangement (Payne rearrangement). The pathway depends on the nature of the leaving group (e.g., chloride vs. triflate).

Application to Alkynyl Systems : For (but-3-yn-1-yl)cyclopropane, the precursor can be an alkynyl-substituted epoxide or a related intermediate that undergoes intramolecular nucleophilic displacement to form the cyclopropane ring with the alkyne substituent intact. This method allows stereochemical control and can be adapted to chiral precursors.

Palladium-Catalyzed Intramolecular Allylic Alkylation

Palladium catalysis has been employed to prepare substituted vinylcyclopropanes, which share structural similarity with alkynylcyclopropanes.

Process : Palladium(0) complexes catalyze the intramolecular allylic alkylation of substrates bearing allylic leaving groups and nucleophilic centers, leading to cyclopropane ring closure. For example, reaction of allylic substrates with malonate nucleophiles in the presence of Pd2(dba)3 and chiral bisphosphine ligands affords vinylcyclopropanes with moderate yields and enantiomeric excess.

Relevance : This approach can be adapted to alkynyl substrates by using appropriate allylic or propargylic precursors, enabling the formation of this compound derivatives with stereochemical control.

Titanocene-Promoted Cyclopropanation of Alkynyl Substrates

A notable method involves the use of titanocene reagents to promote cyclopropanation reactions of unsaturated organosulfur compounds and alkenes, which can be extended to alkynyl systems.

Method : Treatment of β,γ-unsaturated thioacetals or their analogues with titanocene reagents such as Cp2Ti(P(OEt)3)2 in the presence of phosphine ligands (PPh3 or P(OEt)3) leads to vinylcyclopropanes in good yields. The reaction likely proceeds via a vinylcarbene complex of titanium as an intermediate.

Adaptation : While this method was developed primarily for vinylcyclopropanes, the mechanistic principles suggest that alkynyl-substituted cyclopropanes such as this compound can be synthesized by using appropriate alkynyl thioacetal precursors or related substrates.

Gold-Catalyzed Cycloisomerization and Cyclopropanation

Recent advances in transition-metal catalysis, particularly gold(I) catalysis, have enabled novel cyclopropane syntheses from alkynyl precursors.

Example : Gold(I)-catalyzed cycloisomerization of 1,6-enynes bearing cyclopropyl moieties has been shown to proceed via cyclopropanation transition states, forming complex bicyclic structures. Computational studies reveal that the reaction involves nonclassical cyclopropylmethyl carbocation intermediates with memory of chirality, indicating potential for stereoselective synthesis.

Implication : Although this example involves more complex bicyclic products, the underlying mechanism of gold-catalyzed cyclopropanation of alkynyl substrates can be harnessed to prepare this compound or its analogues under controlled conditions.

Summary Table of Preparation Methods for this compound

In-Depth Research Findings and Notes

Stereochemical Control : The intramolecular alkylation and Pd-catalyzed methods allow for stereochemical tuning of the cyclopropane ring, which is critical for applications requiring enantiomerically enriched this compound derivatives.

Mechanistic Insights : The formation of cyclopropylcarbinyl cations stabilized by substituents is a recurring theme, facilitating ring closure with inversion of configuration at the ionized carbon. Transition states favor substituents on opposite sides of the forming ring to minimize steric hindrance.

Computational Studies : Density Functional Theory (DFT) calculations support the proposed mechanisms, especially in gold-catalyzed systems, showing energy profiles and transition states consistent with experimental observations.

Versatility of Titanocene Reagents : The titanocene-promoted method offers a versatile platform for cyclopropanation of alkynyl and vinyl substrates, with potential for substituent variation and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (But-3-yn-1-yl)cyclopropane can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone, to form corresponding carbonyl compounds.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield saturated hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

Substitution: Strong bases like sodium amide or acids like hydrochloric acid.

Major Products Formed

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

(But-3-yn-1-yl)cyclopropane is an organic compound featuring a cyclopropane ring substituted with a but-3-yn-1-yl group. It belongs to the class of alkynes and cyclopropanes and has a terminal alkyne functional group. The presence of the alkyne group contributes to its unique reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound is widely used in scientific research because of its unique structure and reactivity.

Organic Synthesis this compound serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry. The compound possesses a functional group combination (alkyne, amide) valuable in organic synthesis. The alkyne moiety can participate in click chemistry, Sonogashira coupling, and Glaser coupling for constructing complex molecules.

Medicinal Chemistry The introduction of the alkyne functionality into cyclopropane-based scaffolds has shown potential for medicinal chemistry applications. The rigid cyclopropane ring can restrict conformational flexibility, leading to molecules with improved target binding affinity. The alkyne group can serve as a versatile linker for attaching various pharmacophores, potentially leading to novel bioactive compounds. Compounds containing cyclopropane rings often exhibit unique interactions due to their strain and geometry, which could lead to novel mechanisms of action against biological targets.

Nicotinic Ligands The introduction of a chiral cyclopropane ring can be used in place of the acetylene bond in sazetidine-A to furnish a series of cyclopropane-containing ligands selective for α4β2-nAChRs . Their superior subtype selectivity makes these compounds stand out among all other α4β2-nAChR agonists reported to date . One of the most promising compounds displays sub-nanomolar binding affinity at α4β2-nAChRs and excellent subtype selectivity while acting as a potent α4β2-nAChR partial agonist .

Case Studies

Several studies highlight the biological relevance of this compound:

Antimicrobial Evaluation A series of derivatives were synthesized from this compound and tested for antimicrobial efficacy. Results indicated that specific modifications to the cyclopropane structure could significantly enhance activity against bacterial and fungal strains.

Mechanism of Action

The mechanism of action of (But-3-yn-1-yl)cyclopropane in chemical reactions involves the interaction of its functional groups with various reagents. The cyclopropane ring can undergo ring-opening reactions, while the alkyne group can participate in addition reactions. These interactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in different chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituent Positioning

(But-3-yn-2-yl)cyclopropane (CID 71395877)

- Molecular formula : C₇H₁₀ (identical to the target compound).

- Substituent position : The alkyne group is attached to the cyclopropane at position 2 (SMILES:

CC(C#C)C1CC1), altering steric and electronic interactions compared to the 1-yl isomer. - Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 119.7–131.9 Ų, suggesting a compact structure influenced by substituent placement .

Key Difference: The 1-yl vs.

Alkyl-Substituted Cyclopropanes

1-Ethyl-1-butyl-cyclopropane

- Molecular formula : C₉H₁₈.

- Substituents : Two alkyl groups (ethyl and butyl) attached to the same cyclopropane carbon.

- Properties : Higher molecular weight (126.24 g/mol) and reduced ring strain compared to alkyne-substituted derivatives due to flexible alkyl chains .

Comparison : Alkyl substituents reduce ring strain and reactivity compared to electron-withdrawing alkynes, making alkyl-cyclopropanes more stable but less reactive in strain-release reactions.

Oxygenated Cyclopropane Derivatives

Methoxy-MA (MMA) and Keto-MA (KMA)

- Functional groups : Methoxy (-OCH₃) or keto (C=O) groups at distal positions.

- Stereoisomerism : MMA predominantly adopts a cis-cyclopropane configuration, while KMA favors trans, influencing biological activity in Mycobacterium tuberculosis .

Key Insight : Unlike alkyne-substituted cyclopropanes, oxygenated derivatives exhibit configurational flexibility (cis/trans) that modulates interactions with biological targets.

Heteroatom-Containing Cyclopropanes

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Molecular formula : C₄H₃NS.

- Functional groups : Combines an alkyne (-C≡C) with a thiocyanate (-S-C≡N) group.

- Hazards: Limited toxicological data; precautionary measures include avoiding inhalation and skin contact .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Stereochemical and Hazard Profiles

Research Findings and Implications

- Stereoisomerism : Cyclopropane derivatives with multiple substituents (e.g., MMA, KMA) exhibit diastereomerism due to cis/trans configurations, which are critical for biological activity .

- Molecular Modeling : Accurate force field parameters for cyclopropane (e.g., OPLSAA) are essential for simulating substituent effects on ring strain and conformation .

- Hazard Gaps : Toxicological data for alkyne-substituted cyclopropanes remain sparse, necessitating caution in handling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (But-3-yn-1-yl)cyclopropane, and how can purity be validated?

- Methodology : Use alkyne-cyclopropane coupling reactions, such as transition-metal-catalyzed cyclopropanation of alkynes. Post-synthesis, characterize purity via gas chromatography (GC) with flame ionization detection (FID) and confirm structural integrity using -NMR. Key NMR signals for cyclopropane protons typically appear as sharp singlets or doublets in the 1.2–2.7 ppm range . Quantify impurities via high-resolution mass spectrometry (HRMS) and compare retention times against authentic standards .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

- Methodology : Combine -NMR to identify cyclopropane protons (e.g., 1.25 ppm doublet for methyl groups) and alkyne protons (distinctive downfield shifts). IR spectroscopy can confirm alkyne C≡C stretches (~2100–2260 cm). For crystallographic confirmation, use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Validate computational models against experimental data using density functional theory (DFT) to match bond angles and distances .

Q. How should experimental protocols be designed to ensure reproducibility in synthesizing this compound derivatives?

- Methodology : Document reaction conditions (temperature, solvent, catalyst loading) in detail. For derivatives, employ regioselective functionalization of the alkyne or cyclopropane ring. Use inert atmospheres (e.g., argon) to prevent oxidation. Include control experiments to assess side reactions (e.g., ring-opening under acidic conditions) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations account for the strain energy and conformational rigidity of the cyclopropane moiety in this compound?

- Methodology : Optimize force field parameters (e.g., OPLS-AA) by refining bonded terms (bond angles, dihedrals) specific to cyclopropane. Compare MD trajectories with quantum mechanics (QM) data to validate strain energy calculations (~27–30 kcal/mol for cyclopropane). Use hybrid force-matching ensembles to improve parameter accuracy . For stability studies, simulate thermal degradation pathways under varying pH and temperature .

Q. What strategies resolve contradictions in observed vs. predicted stability of this compound in peptide backbones?

- Methodology : Perform comparative NMR and X-ray crystallography studies to assess conformational rigidity in solution vs. solid state. For discrepancies, analyze solvent effects (e.g., polar aprotic vs. protic solvents) on ring strain. Use circular dichroism (CD) to monitor helical stability in δ-peptide analogs and correlate with DFT-predicted torsion angles .

Q. How can this compound be applied as a tracer in environmental or material science studies?

- Methodology : Leverage its low global warming potential (GWP) and stability for subsurface hydrocarbon tracing. Deploy gas chromatography-mass spectrometry (GC-MS) to detect trace levels in field samples. Compare flow characteristics with perfluorocarbons, noting its shorter atmospheric lifetime and reduced environmental persistence .

Data Analysis and Reporting Guidelines

Q. How should crystallographic data for this compound derivatives be reported to ensure reproducibility?

- Methodology : Deposit raw diffraction data in public repositories (e.g., Cambridge Structural Database). Use SHELXL for refinement, reporting R and wR values. Include anisotropic displacement parameters for non-hydrogen atoms and hydrogen positions derived from difference Fourier maps .

Q. What statistical approaches are recommended for analyzing discrepancies in thermodynamic properties of cyclopropane-containing compounds?

- Methodology : Apply multivariate regression to correlate experimental vapor pressure and enthalpy of vaporization data with computational predictions. Use error-weighted least squares to resolve outliers in critical constants (e.g., critical temperature, pressure) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation of vapors (P261). Wear nitrile gloves and safety goggles (P262). Store waste in sealed containers labeled "halogenated organics" and dispose via licensed hazardous waste facilities. Conduct toxicity screenings using in vitro assays (e.g., Ames test) if biological interactions are suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.